![molecular formula C24H28N2O B13185770 (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol is a chiral compound with a complex structure It features a dimethylamino group, a triphenylmethyl group, and a hydroxyl group attached to a propan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the dimethylamino group. The triphenylmethyl group is then added through a nucleophilic substitution reaction. The final step involves the deprotection of the amino group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group.
Substitution: The dimethylamino and triphenylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while substitution reactions can introduce various functional groups in place of the dimethylamino or triphenylmethyl groups.
Applications De Recherche Scientifique
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the triphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-3-(Dimethylamino)-2-[(phenylmethyl)amino]propan-1-ol
- (2S)-3-(Dimethylamino)-2-[(tert-butyl)amino]propan-1-ol
- (2S)-3-(Dimethylamino)-2-[(benzyl)amino]propan-1-ol
Uniqueness
(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol is unique due to the presence of the bulky triphenylmethyl group. This group can significantly influence the compound’s reactivity and interactions with other molecules. The chiral nature of the compound also adds to its uniqueness, making it valuable in the study of stereochemistry and chiral drug design.
Propriétés
Formule moléculaire |
C24H28N2O |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
(2S)-3-(dimethylamino)-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C24H28N2O/c1-26(2)18-23(19-27)25-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,25,27H,18-19H2,1-2H3/t23-/m0/s1 |
Clé InChI |
LDWOHBXKQDBJTQ-QHCPKHFHSA-N |
SMILES isomérique |
CN(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CN(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


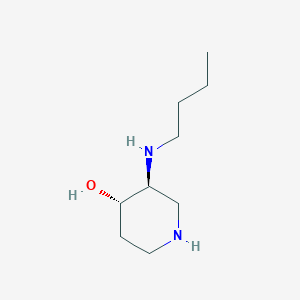
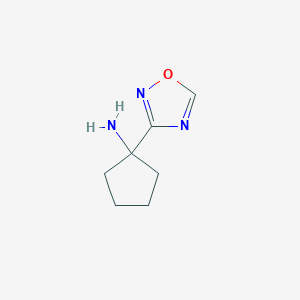
![1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)


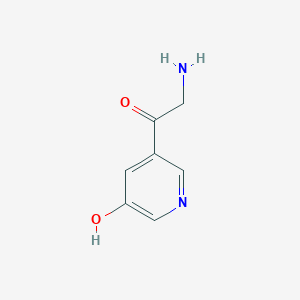

![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)

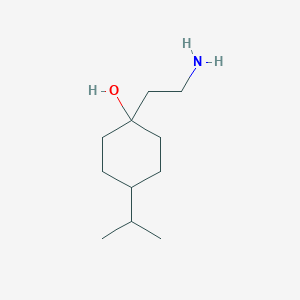
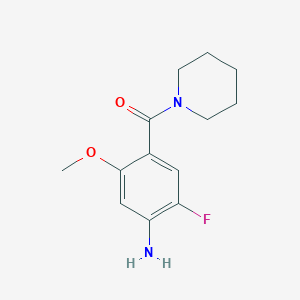
![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)


